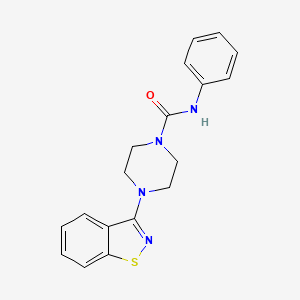![molecular formula C17H16N4O5S2 B5462599 N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5462599.png)
N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide, also known as PSB-0739, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. PSB-0739 has been shown to have inhibitory effects on a variety of enzymes, including carbonic anhydrase IX and XII, which are overexpressed in many cancer cells. In
Wirkmechanismus
N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide works by binding to the active site of carbonic anhydrase IX and XII, inhibiting their activity. Carbonic anhydrase enzymes play a critical role in the regulation of pH in cells and tissues, and their overexpression in cancer cells has been linked to increased tumor growth and metastasis. By inhibiting the activity of these enzymes, N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide can decrease tumor growth and increase sensitivity to chemotherapy.
Biochemical and physiological effects:
N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase enzymes, N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide has also been shown to induce apoptosis in cancer cells, reduce intraocular pressure, and inhibit angiogenesis. These effects make N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide a promising candidate for the treatment of cancer and glaucoma.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide has several advantages for lab experiments, including its high purity and stability. However, one limitation of N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Zukünftige Richtungen
There are several future directions for research on N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide. One area of interest is the potential use of N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide in combination with other cancer therapies, such as chemotherapy and radiation. Another area of research is the development of more potent and selective inhibitors of carbonic anhydrase enzymes, which could lead to improved cancer treatments. Additionally, more research is needed to fully understand the mechanism of action of N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide and its potential applications in other diseases and conditions.
Synthesemethoden
The synthesis of N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide involves a multi-step process that includes the reaction of 2-aminopyridazine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amine. The resulting amine is then reacted with 4-(phenylsulfonyl)aniline to form the final product, N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide. This synthesis method has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. Carbonic anhydrase IX and XII are overexpressed in many cancer cells and have been shown to play a role in tumor growth and metastasis. N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide has been shown to inhibit the activity of these enzymes, leading to decreased tumor growth and increased sensitivity to chemotherapy. In addition, N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide has also been studied for its potential use in the treatment of glaucoma, as it has been shown to reduce intraocular pressure.
Eigenschaften
IUPAC Name |
4-(benzenesulfonamido)-N-(6-methoxypyridazin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S2/c1-26-17-12-11-16(18-19-17)21-28(24,25)15-9-7-13(8-10-15)20-27(22,23)14-5-3-2-4-6-14/h2-12,20H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESCBBRKEAUIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[3-methyl-5-(phenoxymethyl)-2-furoyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5462517.png)
![2-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-3-oxo-2,3,5,6,7,8-hexahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B5462518.png)

![1-{[(4aS*,8aR*)-1-(4-hydroxybutyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5462544.png)
![allyl (pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamate](/img/structure/B5462551.png)
![1-(2,6-dimethylphenyl)-5-{1-[hydroxy(methyl)amino]cyclohexyl}-1H-tetrazole](/img/structure/B5462555.png)
![4-[(3,4-difluorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B5462560.png)
amine hydrochloride](/img/structure/B5462579.png)
![3-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5462580.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B5462592.png)
![(2R)-1-oxo-1-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-2-amine](/img/structure/B5462602.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-3-piperidinol](/img/structure/B5462605.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5462610.png)
